molecular formula C10H8F3N3O3 B5869366 5-[(trifluoroacetyl)amino]isophthalamide

5-[(trifluoroacetyl)amino]isophthalamide

Cat. No. B5869366
M. Wt: 275.18 g/mol
InChI Key: DFKIJRMNFCBMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(trifluoroacetyl)amino]isophthalamide, also known as TFAI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFAI is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. This compound has been found to have various applications in the field of chemistry, biology, and medicine.

Mechanism of Action

The mechanism of action of 5-[(trifluoroacetyl)amino]isophthalamide is not fully understood. However, it has been suggested that 5-[(trifluoroacetyl)amino]isophthalamide may act as a chelating agent, forming stable complexes with various metal ions. This property of 5-[(trifluoroacetyl)amino]isophthalamide has been utilized in various applications such as the detection of heavy metal ions in water.
Biochemical and Physiological Effects:
5-[(trifluoroacetyl)amino]isophthalamide has been found to have minimal biochemical and physiological effects. However, studies have shown that 5-[(trifluoroacetyl)amino]isophthalamide may have some toxic effects on certain cell lines. Therefore, caution should be exercised when handling 5-[(trifluoroacetyl)amino]isophthalamide.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(trifluoroacetyl)amino]isophthalamide in lab experiments include its high purity, ease of synthesis, and ability to form stable complexes with various compounds. However, the limitations of using 5-[(trifluoroacetyl)amino]isophthalamide include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are numerous future directions for the study of 5-[(trifluoroacetyl)amino]isophthalamide. One potential direction is the development of 5-[(trifluoroacetyl)amino]isophthalamide-based drug delivery systems for the targeted delivery of drugs to specific cells or tissues. Another direction is the study of 5-[(trifluoroacetyl)amino]isophthalamide as a potential probe for the detection of metal ions in biological systems. Additionally, the study of 5-[(trifluoroacetyl)amino]isophthalamide in the development of new organic compounds for various applications is an area of interest.

Synthesis Methods

The synthesis of 5-[(trifluoroacetyl)amino]isophthalamide involves the reaction of 5-aminoisophthalic acid with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction takes place at room temperature and yields 5-[(trifluoroacetyl)amino]isophthalamide as a product. This method of synthesis is relatively simple and yields high purity 5-[(trifluoroacetyl)amino]isophthalamide.

Scientific Research Applications

5-[(trifluoroacetyl)amino]isophthalamide has been extensively studied in various scientific fields due to its unique properties. In chemistry, 5-[(trifluoroacetyl)amino]isophthalamide has been used as a building block for the synthesis of various organic compounds. In biology, 5-[(trifluoroacetyl)amino]isophthalamide has been used as a fluorescent probe for the detection of proteins and nucleic acids. 5-[(trifluoroacetyl)amino]isophthalamide has also been studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

properties

IUPAC Name

5-[(2,2,2-trifluoroacetyl)amino]benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O3/c11-10(12,13)9(19)16-6-2-4(7(14)17)1-5(3-6)8(15)18/h1-3H,(H2,14,17)(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKIJRMNFCBMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)N)NC(=O)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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